molecular formula C11H12ClNO2S B2919225 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline CAS No. 1423227-69-3

2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline

Cat. No. B2919225
CAS RN: 1423227-69-3
M. Wt: 257.73
InChI Key: MGUPGEQFWHLKFW-UHFFFAOYSA-N
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Description

2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline, also known as MSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline is not fully understood, but it is believed to involve the inhibition of enzymes involved in the growth and proliferation of cancer cells. 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer development.
Biochemical and Physiological Effects:
2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and modulation of gene expression. In addition, 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline in lab experiments is its high purity and stability, which makes it a reliable and consistent reagent. However, 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline is also highly reactive and can be toxic at high concentrations, which requires careful handling and storage.

Future Directions

There are several future directions for research on 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline, including the development of novel drug candidates for the treatment of cancer, the synthesis of new materials and polymers, and the exploration of its potential applications in other fields, such as catalysis and electrochemistry. In addition, further studies are needed to fully understand the mechanism of action and physiological effects of 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline, which may provide new insights into its potential therapeutic applications.

Synthesis Methods

2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline can be synthesized using a multi-step process involving the reaction of 2-chloro-5-nitroaniline with propargyl alcohol, followed by reduction and reaction with methanesulfonyl chloride. The final product is obtained after purification and isolation.

Scientific Research Applications

2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline has been investigated as a potential drug candidate for the treatment of cancer, due to its ability to inhibit the growth of cancer cells. In material science, 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline has been used as a building block for the synthesis of novel polymers and materials. In analytical chemistry, 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline has been used as a derivatization reagent for the analysis of various compounds.

properties

IUPAC Name

2-chloro-5-(methylsulfonylmethyl)-N-prop-2-ynylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2S/c1-3-6-13-11-7-9(4-5-10(11)12)8-16(2,14)15/h1,4-5,7,13H,6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUPGEQFWHLKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=C(C=C1)Cl)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline

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